10-Bromo-1,1,1-trifluorodecane
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Overview
Description
10-Bromo-1,1,1-trifluorodecane is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H17BrF3. This compound is known for its unique chemical properties and has been extensively studied for its various applications in the field of science.
Mechanism of Action
The mechanism of action of 10-Bromo-1,1,1-trifluorodecane is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 10-Bromo-1,1,1-trifluorodecane are not well documented. However, it is known to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One advantage of using 10-Bromo-1,1,1-trifluorodecane in laboratory experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its relatively high cost compared to other reagents.
Future Directions
There are several future directions for research on 10-Bromo-1,1,1-trifluorodecane. One area of interest is its potential use as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals. Another area of interest is its use in the development of new analytical techniques for the detection and quantification of fluorinated compounds in environmental and biological samples. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, 10-Bromo-1,1,1-trifluorodecane is a valuable compound in scientific research with several applications. Its unique chemical properties make it a useful reagent in organic synthesis and analytical chemistry. While further research is needed to fully understand its mechanism of action and potential toxicity, it is generally considered safe for use in laboratory experiments.
Synthesis Methods
The synthesis of 10-Bromo-1,1,1-trifluorodecane involves the reaction of 1,1,1-trifluoro-2-bromoethane with n-decylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions and yields a high purity product.
Scientific Research Applications
10-Bromo-1,1,1-trifluorodecane has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a reference standard in gas chromatography and mass spectrometry.
properties
IUPAC Name |
10-bromo-1,1,1-trifluorodecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrF3/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSXUJNUXFMROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(F)(F)F)CCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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